An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-iodo-4-nitrobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-Chloro-1-iodo-4-nitrobenzene. This halogenated nitroaromatic compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. This document outlines a probable synthetic route based on established chemical principles and provides key physical and chemical properties.
Physicochemical Properties
2-Chloro-1-iodo-4-nitrobenzene is a solid at room temperature, appearing as a cream to brown powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClINO₂ | PubChem[2] |
| Molecular Weight | 283.45 g/mol | PubChem[2] |
| Melting Point | 96.0-102.0 °C | Thermo Scientific Chemicals[1] |
| Appearance | Cream to brown powder | Thermo Scientific Chemicals[1] |
| Purity (Assay by GC) | ≥97.5% | Thermo Scientific Chemicals[1] |
| CAS Number | 41252-96-4 | PubChem[2] |
Synthesis of 2-Chloro-1-iodo-4-nitrobenzene
The primary synthetic route to 2-Chloro-1-iodo-4-nitrobenzene is anticipated to be a Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[3] The starting material for this synthesis is 2-chloro-4-nitroaniline.
The synthesis can be conceptualized in two main stages:
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Diazotization: The amino group of 2-chloro-4-nitroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
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Iodination: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding the desired product, 2-Chloro-1-iodo-4-nitrobenzene.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of 2-Chloro-1-iodo-4-nitrobenzene.
Detailed Experimental Protocol
Materials:
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2-chloro-4-nitroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Dichloromethane
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Methanol
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Distilled Water
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Ice
Procedure:
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Preparation of the Amine Salt Solution: In a flask, dissolve the starting amine, 2-chloro-4-nitroaniline, in concentrated hydrochloric acid.
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Diazotization: Cool the resulting mixture in an ice bath to a temperature between 0 and 5 °C. While maintaining this temperature and stirring, slowly add a solution of sodium nitrite in water. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
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Iodination: In a separate beaker, prepare a solution of potassium iodide in water. To this solution, add the cold diazonium salt solution in portions while stirring.
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Reaction Completion and Work-up: Allow the reaction mixture to stir at low temperature for a period, then warm to room temperature to ensure the complete evolution of nitrogen gas. The mixture may be gently heated to facilitate this process.
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Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the precipitate by filtration and wash it with distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol.
Characterization of 2-Chloro-1-iodo-4-nitrobenzene
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-1-iodo-4-nitrobenzene. The following analytical techniques are typically employed.
Characterization Workflow
Caption: A logical workflow for the characterization of 2-Chloro-1-iodo-4-nitrobenzene.
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Chloro-1-iodo-4-nitrobenzene is not extensively available in the public domain. However, references to existing spectral data can be found in databases such as PubChem, which indicate the availability of FT-IR and GC-MS data.[2] For a definitive structural confirmation and purity assessment, it is recommended that researchers acquire and interpret the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern of the benzene ring.
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¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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Strong absorptions for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C-Cl stretching vibrations, usually found in the range of 600-800 cm⁻¹.
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C-I stretching vibrations, which appear at lower wavenumbers, typically below 600 cm⁻¹.
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Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Chloro-1-iodo-4-nitrobenzene (283.45 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of the presence of chlorine and iodine atoms.
Conclusion
This technical guide has outlined the key physicochemical properties and a probable synthetic pathway for 2-Chloro-1-iodo-4-nitrobenzene. While a specific, detailed experimental protocol and comprehensive characterization data are not fully available in the cited literature, the provided information, based on established chemical principles and data for closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. It is strongly recommended that any synthesis and characterization work be accompanied by thorough analytical testing to confirm the identity and purity of the compound.
